molecular formula C19H18N4O4S B14932885 Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate

Cat. No.: B14932885
M. Wt: 398.4 g/mol
InChI Key: AUTNLYPZHMHYDY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the pyridazinone moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N4O4S/c1-3-27-18(26)17-12(2)20-19(28-17)21-15(24)11-23-16(25)10-9-14(22-23)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,20,21,24)

InChI Key

AUTNLYPZHMHYDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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